REACTION_CXSMILES
|
Cl.[NH2:2][NH:3][C:4]([NH2:6])=[O:5].[OH-].[Na+].[C:9]([C:11](C#N)=[C:12]([C:15]#[N:16])[C:13]#[N:14])#[N:10]>O>[C:9]([C:11]1[C:12]([C:13]#[N:14])=[C:15]([NH2:16])[N:3]([C:4]([NH2:6])=[O:5])[N:2]=1)#[N:10] |f:0.1,2.3|
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Name
|
|
Quantity
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11.2 g
|
Type
|
reactant
|
Smiles
|
Cl.NNC(=O)N
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
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C(#N)C(=C(C#N)C#N)C#N
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred for 1.5 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
cooled in an ice-bath
|
Type
|
WAIT
|
Details
|
to stand for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The white precipitate which formed during the course of the reaction
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
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Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=NN(C(=C1C#N)N)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.6 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |